tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers
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Overview
Description
tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate, a mixture of diastereomers, is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with a methyl and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative. One common method includes the use of tert-butyl carbamate and 3-methyl-4-oxocyclohexanone under basic conditions to form the desired product. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with specific receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methyl (4-oxocyclohexyl)carbamate: Similar in structure but lacks the methyl group on the cyclohexyl ring.
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate: Differing in the position of the methyl group on the cyclohexyl ring.
Uniqueness
tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate is unique due to the specific positioning of the methyl and oxo groups on the cyclohexyl ring, which influences its reactivity and interactions with biological targets.
Properties
CAS No. |
2610633-08-2 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
GAXQNHMLUMVDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1=O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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